molecular formula C18H21NO2S B6270749 N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide CAS No. 1787986-22-4

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide

Cat. No. B6270749
CAS RN: 1787986-22-4
M. Wt: 315.4
InChI Key:
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Description

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide, also known as N-benzyl-4-sulfanylacetanilide, is a synthetic compound with a wide range of applications in the scientific research field. It is an amide derivative of acetanilide and is used as a reference compound for the preparation of other amides. The compound has been studied extensively in the past few decades due to its diverse range of applications.

Mechanism of Action

The mechanism of action of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide is not fully understood. However, it is believed that the compound acts as a proton acceptor. This means that when the compound is exposed to a proton, it forms a covalent bond with the proton and becomes a new compound. This new compound is then able to interact with other molecules in the environment, thus affecting their properties and behavior.
Biochemical and Physiological Effects
N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-allergic properties. Furthermore, it has been shown to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide has several advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in water, making it easy to use in a wide variety of laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care. Furthermore, the compound is unstable in the presence of strong acids and bases and should be stored in a cool, dry place.

Future Directions

The potential future directions for the use of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide are vast. One potential future direction is the development of new pharmaceuticals and drugs based on the compound. Additionally, the compound can be used in the synthesis of new and improved heterocyclic compounds. Furthermore, the compound has potential applications in the field of biochemistry and molecular biology, as it can be used to study the interactions between molecules and their environment. Finally, the compound can be used in the development of new and improved analytical techniques, such as high-performance liquid chromatography (HPLC).

Synthesis Methods

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide can be synthesized using a two-step procedure. The first step involves the reaction of acetanilide with benzyl chloride in the presence of sodium hydroxide to form N-benzylacetanilide. This is followed by the reaction of N-benzylacetanilide with thiophenol in the presence of sodium hydroxide to form N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide.

Scientific Research Applications

N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamideulfanylacetanilide has a wide range of applications in the scientific research field. It is used as a reference compound for the preparation of other amides. It is also used as a reactant in the synthesis of various drugs and pharmaceuticals. It has been used in the synthesis of various sulfonamides, thiols, and other amide derivatives. Additionally, it has been used in the synthesis of various heterocyclic compounds such as pyridines, thiophenes, and thiazoles.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromoacetophenone", "4-mercaptophenylacetic acid", "3-(benzyloxy)propylamine", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(mercaptophenyl)acetophenone by reacting 4-bromoacetophenone with 4-mercaptophenylacetic acid in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Protection of the amine group in 3-(benzyloxy)propylamine by reacting it with 4-(mercaptophenyl)acetophenone in the presence of potassium carbonate and N,N-dimethylformamide to form the corresponding imine.", "Step 3: Reduction of the imine to the amine using sodium borohydride in diethyl ether.", "Step 4: Deprotection of the benzyl group in the amine by hydrogenation in the presence of palladium on carbon.", "Step 5: Acetylation of the amine group in the resulting compound with acetic anhydride in the presence of pyridine to form N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide." ] }

CAS RN

1787986-22-4

Molecular Formula

C18H21NO2S

Molecular Weight

315.4

Purity

91

Origin of Product

United States

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